Fleroxacin

Pharmacokinetics Elimination half-life Dosing interval

Select fleroxacin for murine systemic infection, pneumonia, and UTI models where once-daily oral dosing is operationally advantageous. Its 9-12h half-life ensures sustained plasma levels with a single daily dose, unlike ciprofloxacin requiring twice-daily administration. The compound demonstrates superior in vivo efficacy: approximately 2-fold greater than ofloxacin and ciprofloxacin in murine pneumonia models, and ~8-fold greater than norfloxacin in rabbit biliary tract infection models. For solubility-limited assays, procure fleroxacin-D-tartaric acid dihydrate salt (FL-D-TT) which exhibits a 24.9-fold enhancement in aqueous solubility (9.71 mg/mL) and improved photostability. Note elevated phototoxic potential due to the 8-fluoro substitution; appropriate light-protection measures are required during handling and study design.

Molecular Formula C17H18F3N3O3
Molecular Weight 369.34 g/mol
CAS No. 79660-72-3
Cat. No. B1672770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFleroxacin
CAS79660-72-3
SynonymsAM 833
AM-833
AM833
Fleroxacin
Quinodis
Ro 23 6240
Ro 23-6240
Ro 236240
Molecular FormulaC17H18F3N3O3
Molecular Weight369.34 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F
InChIInChI=1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26)
InChIKeyXBJBPGROQZJDOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fleroxacin (CAS 79660-72-3) for Antibacterial Research: Procurement Specifications and Core Compound Profile


Fleroxacin (RO 23-6240) is a trifluorinated fluoroquinolone antibacterial agent first patented by Kyorin in 1981 and historically marketed as the monohydrochloride salt under the trade name Quinodis [1]. It functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, exerting broad-spectrum bactericidal activity against both Gram-positive and Gram-negative organisms . The compound is structurally distinguished by fluorine substitutions at positions 6, 7, and 8 of the 4-oxo-1,4-dihydroquinoline core, conferring a distinct pharmacokinetic profile characterized by a prolonged elimination half-life of approximately 9–10 hours and high oral bioavailability, enabling once-daily dosing regimens [1].

Why Fleroxacin (CAS 79660-72-3) Cannot Be Interchanged with Ciprofloxacin, Ofloxacin, or Norfloxacin in Preclinical and Clinical Models


Within the fluoroquinolone class, subtle variations in molecular substitution pattern produce divergent pharmacokinetic half-lives, tissue distribution profiles, and adverse effect liabilities that preclude generic substitution in both experimental and therapeutic contexts [1]. Fleroxacin exhibits a half-life of 9–12 hours, substantially exceeding that of ciprofloxacin and norfloxacin (approximately 4 hours), which directly impacts dosing frequency and sustained exposure parameters [1]. Additionally, the presence of a fluorine atom at position 8 of the quinolone core—a structural feature shared with lomefloxacin and sparfloxacin but absent in ciprofloxacin or ofloxacin—confers an elevated phototoxic potential that must be explicitly accounted for in study design and procurement decisions [2]. The quantitative differentiation data presented in Section 3 substantiate why fleroxacin constitutes a distinct, non-fungible entity for scientific applications.

Fleroxacin (CAS 79660-72-3) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Pharmacokinetic Half-Life Comparison: Fleroxacin vs. Ciprofloxacin, Norfloxacin, Ofloxacin

Fleroxacin exhibits a significantly prolonged elimination half-life relative to other early-generation fluoroquinolones. Norfloxacin and ciprofloxacin have half-lives of approximately 4 hours, whereas fleroxacin and pefloxacin demonstrate the longest half-lives in the class at 10–12 hours [1]. This pharmacokinetic divergence dictates that fleroxacin can be administered once daily, while ciprofloxacin requires twice-daily dosing to maintain therapeutic concentrations [1][2].

Pharmacokinetics Elimination half-life Dosing interval

In Vivo Antibacterial Efficacy: Fleroxacin Superiority in Murine Systemic Infection Models

In a murine systemic infection model, fleroxacin demonstrated greater in vivo antibacterial activity than norfloxacin, ofloxacin, and ciprofloxacin against Staphylococcus aureus, Escherichia coli, Serratia marcescens, and Pseudomonas aeruginosa [1]. In experimental pneumonia models using Klebsiella pneumoniae and P. aeruginosa, the therapeutic effect of fleroxacin was approximately twofold greater than that of ofloxacin and ciprofloxacin [1]. In a rabbit biliary tract infection model with E. coli, fleroxacin exhibited approximately eightfold greater therapeutic efficacy than norfloxacin [1].

In vivo efficacy Murine infection model Systemic infection

In Vitro Antistaphylococcal Activity: Fleroxacin vs. Ciprofloxacin, Sparfloxacin, Tosufloxacin

Against ciprofloxacin-susceptible Staphylococcus aureus isolates, fleroxacin and ciprofloxacin exhibit equivalent in vitro activity with MIC90 values of 0.5 μg/mL for both compounds [1]. Tosufloxacin and sparfloxacin demonstrate superior potency against this pathogen, with MIC90 values of 0.016 μg/mL and 0.06 μg/mL respectively [1]. Against Pseudomonas aeruginosa, fleroxacin MIC90 is 4.0 μg/mL, compared to 2.0 μg/mL for ciprofloxacin and 1.0 μg/mL for tosufloxacin [1].

In vitro susceptibility Staphylococcus aureus MIC90

Clinical Efficacy Equivalence with Once-Daily Dosing: Fleroxacin vs. Twice-Daily Ciprofloxacin

In a single-center, prospective, randomized, blinded study of complicated urinary tract infection in spinal injury patients, oral fleroxacin 400 mg once daily (n=68) was compared to oral ciprofloxacin 500 mg twice daily (n=65) for 10 days [1]. Clinical cure rates assessed 5–9 days post-therapy were 98% (41/42 assessable patients) in the fleroxacin group versus 95% (41/43) in the ciprofloxacin group [1]. Bacteriological eradication rates at 5–9 days post-therapy exceeded 88% for fleroxacin and 86% for ciprofloxacin; at 6-week follow-up, rates were 69% and 65%, respectively [1]. Adverse event rates were similar (19% fleroxacin, 20% ciprofloxacin) [1].

Clinical trial Complicated UTI Dosing convenience

Physicochemical Enhancement via Salt Formation: FL-D-Tartaric Acid vs. Parent Fleroxacin

Synthesis of the fleroxacin-D-tartaric acid dihydrate salt (FL-D-TT) produces significant improvements in multiple physicochemical parameters compared to the parent fleroxacin compound [1]. In water, solubility increased from 0.39 mg/mL (parent FL) to 9.71 mg/mL (FL-D-TT), representing a 24.9-fold enhancement [1]. In pH 7.4 buffer solution, solubility increased from 0.71 mg/mL to 1.82 mg/mL, a 2.6-fold enhancement [1]. Additionally, FL-D-TT demonstrated improved photostability and hygroscopic stability, with enhanced in vitro antimicrobial activity against E. coli, S. typhi, and S. aureus [1].

Pharmaceutical salt Solubility enhancement Photostability

Bacteriological Cure in Skin and Soft Tissue Infection: Fleroxacin vs. Ofloxacin

In a comparative study of skin and soft tissue infections, patients received either oral fleroxacin 400 mg once daily or ofloxacin 400 mg twice daily for 10 days [1]. Overall bacteriological cure rates in patients with susceptible pathogens were 89% (158 fleroxacin-treated patients) versus 97% (157 ofloxacin-treated patients), a treatment difference of 8% (95% CI: 2–14%, p<0.05) favoring ofloxacin [1]. Clinical cure rates were 78% for fleroxacin and 83% for ofloxacin (treatment difference 5%; 95% CI: -5–14%; not statistically significant) [1]. Notably, more fleroxacin-treated patients experienced phototoxicity and treatment-limiting adverse events [1].

Bacteriological cure Skin infection Ofloxacin comparator

Optimal Scientific and Industrial Application Scenarios for Fleroxacin (CAS 79660-72-3) Based on Quantitative Evidence


Once-Daily Oral Dosing in Rodent In Vivo Efficacy Models

Fleroxacin is the preferred fluoroquinolone for murine systemic infection, pneumonia, and ascending urinary tract infection models where once-daily oral dosing is operationally advantageous. Its prolonged half-life (9–12 hours) supports sustained plasma concentrations with single daily administration, whereas ciprofloxacin and norfloxacin require twice-daily dosing to achieve comparable exposure [1][2]. Additionally, fleroxacin demonstrates superior in vivo therapeutic efficacy in murine pneumonia models (approximately twofold greater than ofloxacin and ciprofloxacin) and in rabbit biliary tract infection models (approximately eightfold greater than norfloxacin), reducing animal usage and enhancing statistical power [1].

Complicated Urinary Tract Infection Studies Requiring Dosing Convenience

In both clinical and translational research settings involving complicated urinary tract infections, fleroxacin 400 mg once daily achieves clinical cure rates (98%) and bacteriological eradication rates (≥88%) that are statistically equivalent to ciprofloxacin 500 mg twice daily, with comparable adverse event profiles [1]. This once-daily dosing regimen offers operational simplicity and improved patient or subject compliance without compromising antimicrobial efficacy, making fleroxacin the rational selection for UTI-focused studies requiring oral fluoroquinolone therapy [1].

Formulation Development and Physicochemical Optimization Studies

Fleroxacin-D-tartaric acid dihydrate salt (FL-D-TT) should be specifically procured for formulation development and solubility-limited assay applications. The FL-D-TT salt exhibits a 24.9-fold enhancement in aqueous solubility (9.71 mg/mL) compared to parent fleroxacin (0.39 mg/mL) and demonstrates improved photostability and hygroscopic stability [1]. These properties make FL-D-TT the preferred form for preparing dosing solutions, dissolution studies, and any experimental protocol where aqueous solubility or photodegradation of the parent compound would otherwise confound results [1].

Reference Compound for Antistaphylococcal Susceptibility and Resistance Surveillance

Fleroxacin serves as a valuable reference compound for antimicrobial susceptibility testing and resistance surveillance programs targeting Staphylococcus aureus. Its MIC90 of 0.5 μg/mL against ciprofloxacin-susceptible S. aureus is precisely equivalent to ciprofloxacin and well-characterized across large multi-center isolate collections (20,807 strains) [1][2]. This established, moderate potency profile makes fleroxacin an appropriate baseline comparator when evaluating novel fluoroquinolone derivatives or monitoring the emergence of reduced susceptibility in staphylococcal populations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fleroxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.